

Chemical structure and properties of Picogreen dye

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Compound of Interest

Compound Name: Picogreen

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An In-Depth Technical Guide to **PicoGreen** Dye: Chemical Structure, Properties, and Experimental Applications

Introduction

PicoGreen is an asymmetrical cyanine dye renowned for its utility as an ultra-sensitive fluorescent nucleic acid stain for the quantification of double-stranded DNA (dsDNA).^{[1][2][3][4]} Upon binding to dsDNA, the dye's fluorescence quantum yield increases by over 1,000-fold, providing a highly specific and sensitive signal.^{[5][6]} This exceptional fluorescence enhancement, coupled with its high selectivity for dsDNA over single-stranded DNA (ssDNA) and RNA, makes **PicoGreen** an invaluable tool in molecular biology.^{[6][7]} Its applications are extensive, ranging from the quantification of PCR products and genomic DNA to the preparation of sequencing libraries and viral DNA analysis.^{[3][4][7]}

Chemical Structure and Mechanism of Action

PicoGreen is a complex organic molecule with a quinolinium core.^[1] Its systematic IUPAC name is N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine.^[8]

Molecular Formula: $C_{34}H_{42}N_5S^+$ ^{[8][9]} Molecular Weight: Approximately 552.8 g/mol ^{[8][9]}

The mechanism of its profound fluorescence enhancement is rooted in its interaction with dsDNA. In its free, unbound state in solution, the **PicoGreen** molecule undergoes

intramolecular dynamic fluctuations, which effectively quenches its fluorescence, resulting in a negligible signal.[5][10] When **PicoGreen** binds to dsDNA, primarily through intercalation and electrostatic interactions, the dye molecule becomes immobilized.[5] This rigid conformation restricts the intramolecular motion, leading to a dramatic increase in the fluorescence quantum yield and a bright, detectable signal that is directly proportional to the amount of dsDNA present.[1][5]

Physicochemical and Spectroscopic Properties

The performance of **PicoGreen** in dsDNA quantification is defined by its distinct spectroscopic and physical characteristics. These properties are summarized in the table below.

Property	Value	References
Excitation Maximum (λ_{ex})	~480 - 502 nm	[1][10][11]
Emission Maximum (λ_{em})	~520 - 530 nm	[1][10][12]
Molar Extinction Coefficient	~70,000 $\text{cm}^{-1} \text{M}^{-1}$	[1][6]
Quantum Yield (bound to dsDNA)	~0.5	[6]
Fluorescence Enhancement	> 1000-fold	[5][6]
Detection Limit	~25 pg/mL	[1][4][6][9]
Linear Dynamic Range	25 pg/mL to 1,000 ng/mL	[1][6][7]

Experimental Protocol: dsDNA Quantification

This section provides a generalized protocol for the quantification of dsDNA using **PicoGreen** reagent, adaptable for use with a microplate reader.

Required Materials

- **PicoGreen** dsDNA Quantitation Reagent (typically supplied as a concentrate in DMSO)
- 20X TE Buffer (Tris-EDTA)

- Nuclease-free water
- Known concentration dsDNA standard (e.g., lambda DNA or calf thymus DNA)[2]
- Opaque 96-well microplates (e.g., black, flat-bottom)
- Fluorescence microplate reader with filters/monochromators for ~485 nm excitation and ~528 nm emission[13]
- Precision pipettes and low-retention, nuclease-free tips

Reagent Preparation

- **1X TE Buffer:** Prepare 1X TE buffer by diluting the 20X stock with nuclease-free water.[14] This buffer will be used for all dilutions.
- **PicoGreen Working Solution:** Dilute the concentrated **PicoGreen** dye 200-fold with 1X TE buffer.[12][13] For example, add 50 μL of **PicoGreen** concentrate to 9.95 mL of 1X TE buffer. This working solution is stable for only a few hours and must be protected from light by storing it in a foil-covered tube.[12][15]

Standard Curve Preparation

- Prepare a high-concentration stock of the dsDNA standard (e.g., 2 $\mu\text{g/mL}$) in 1X TE buffer.[2]
- Perform a serial dilution of the DNA stock to create a set of standards. For a typical assay, concentrations might range from 1 ng/mL to 1000 ng/mL.[2][12]
- Include a "zero standard" or blank containing only 1X TE buffer.

Assay Procedure

- **Plate Loading:** Pipette 100 μL of each dsDNA standard and each unknown DNA sample into separate wells of the 96-well plate.[13][14] It is recommended to run standards and samples in triplicate.
- **Dye Addition:** Add 100 μL of the freshly prepared **PicoGreen** working solution to every well containing a standard or sample.[13][14]

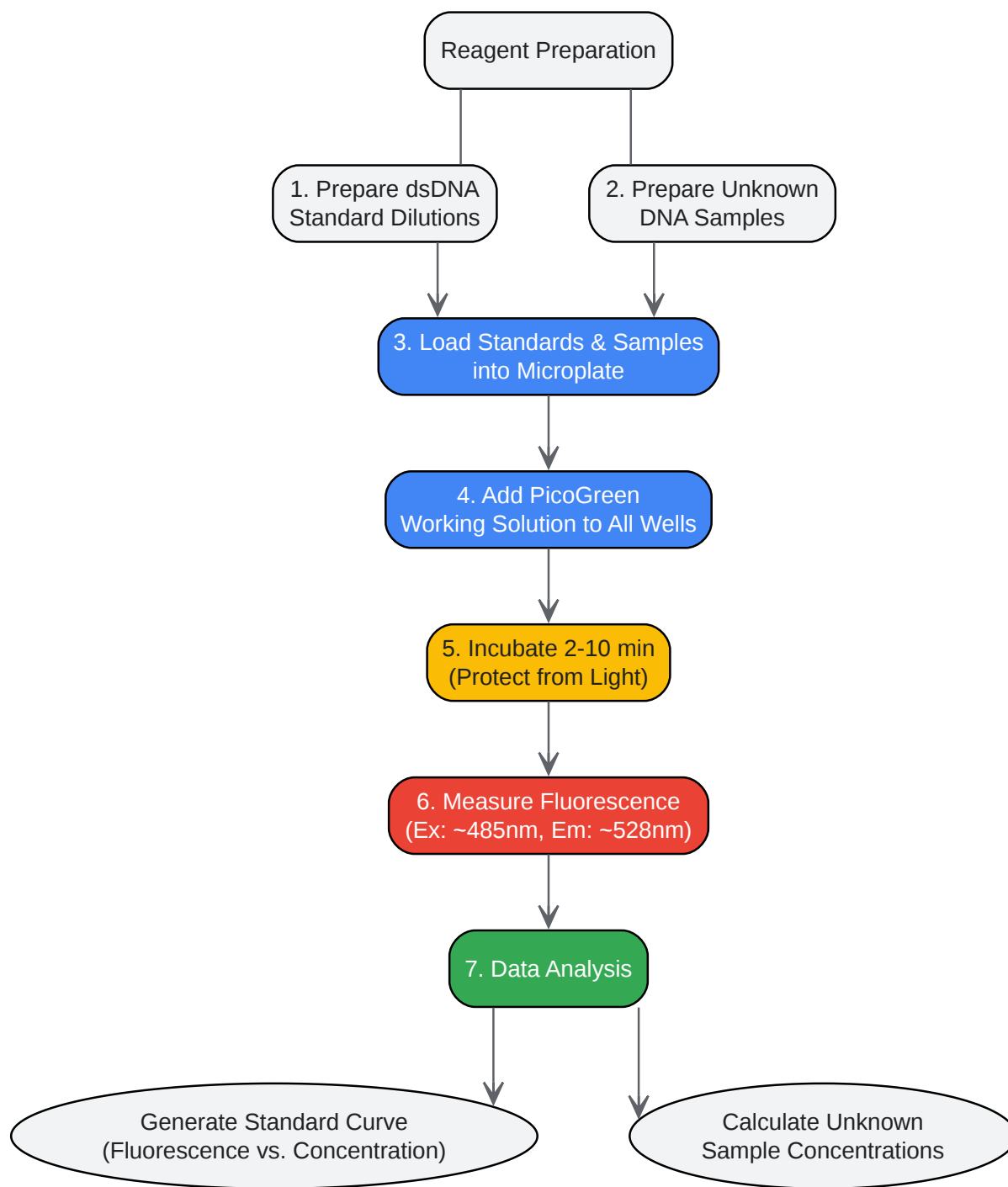
- Mixing: Mix the contents of the wells gently by pipetting or using a plate shaker.[14][15]
- Incubation: Incubate the plate at room temperature for 2-10 minutes, ensuring it is protected from light.[2][13][15] This allows the dye-DNA binding reaction to reach completion.

Data Analysis

- Fluorescence Measurement: Place the microplate into the fluorescence reader. Set the excitation wavelength to ~485 nm and the emission wavelength to ~528 nm.[13]
- Standard Curve Generation: After subtracting the average fluorescence of the blank from all readings, plot the fluorescence intensity of the standards against their known concentrations.
- Concentration Calculation: Perform a linear regression on the standard curve data points. Use the resulting equation of the line ($y = mx + c$) to calculate the concentration of the unknown DNA samples from their background-subtracted fluorescence values.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dsDNA quantification assay using **PicoGreen**.



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PicoGreen dsDNA quantification experimental workflow.

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